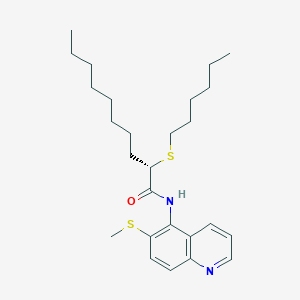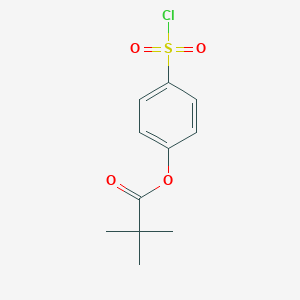
4-(Chlorosulfonyl)phenyl pivalate
Overview
Description
4-(Chlorosulfonyl)phenyl pivalate is an organic compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . It is a useful research compound, often utilized as an intermediate in organic synthesis . This compound is typically a solid at room temperature and is known for its reactivity due to the presence of both chlorosulfonyl and pivalate groups .
Preparation Methods
The synthesis of 4-(Chlorosulfonyl)phenyl pivalate can be achieved through several methods. One common synthetic route involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride in the presence of triethylamine and dichloromethane at 20-25°C . The reaction mixture is stirred for about 2 hours, followed by the addition of thionyl chloride in N,N-dimethylformamide at the same temperature for an additional 2 hours . The product is then purified through filtration and washing with n-hexane .
Chemical Reactions Analysis
4-(Chlorosulfonyl)phenyl pivalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Esterification: The pivalate group can be involved in esterification reactions.
Common reagents used in these reactions include thionyl chloride, triethylamine, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Chlorosulfonyl)phenyl pivalate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including esters, ethers, and acyl chlorides.
Coordination Polymers: It is instrumental in forming heterometallic coordination polymers with diverse topologies and properties like sorption and catalytic activities.
Cross-Coupling Reactions: The compound is crucial in the first cross-coupling of acylated phenol derivatives.
Mechanism of Action
The mechanism by which 4-(Chlorosulfonyl)phenyl pivalate exerts its effects involves its reactivity due to the chlorosulfonyl and pivalate groups. For example, in the context of human neutrophil elastase (HNE) inhibition, the compound’s pivaloyl group can undergo nucleophilic attack by Ser195 from the catalytic triad of HNE, leading to the formation of a stable complex . This interaction is crucial for its inhibitory activity .
Comparison with Similar Compounds
4-(Chlorosulfonyl)phenyl pivalate can be compared with other similar compounds such as:
Phenyl pivalate: This compound lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications .
Properties
IUPAC Name |
(4-chlorosulfonylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSTUAZWZWGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451851 | |
| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150374-99-5 | |
| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


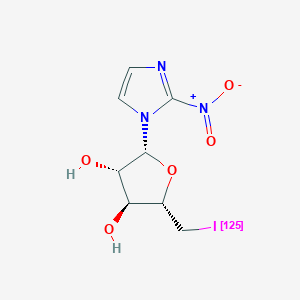
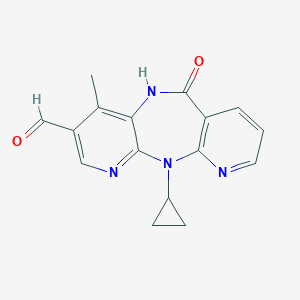

![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
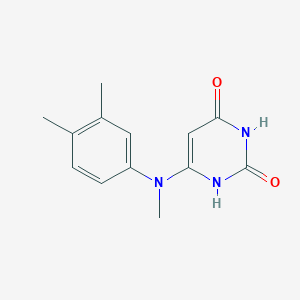

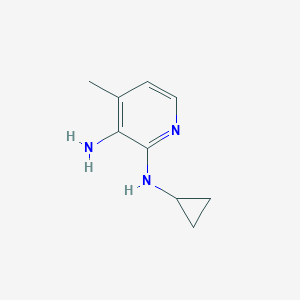
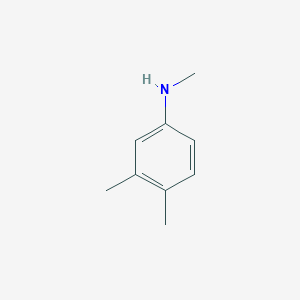

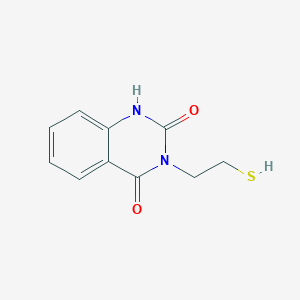
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

